ethyl 3-({[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 3-{2-[5-(3-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl and tetrazole groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[5-(3-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cycloaddition reaction involving azides and nitriles. The fluorophenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki-Miyaura coupling reaction . The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the esterification process. Catalysts and solvents would be carefully selected to ensure the reactions proceed efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{2-[5-(3-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions could result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ETHYL 3-{2-[5-(3-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. The fluorophenyl group may enhance the compound’s binding affinity and selectivity by forming additional interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-{2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE: Similar structure but with a different position of the fluorine atom.
ETHYL 3-{2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE: Chlorine instead of fluorine.
ETHYL 3-{2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE: Methoxy group instead of fluorine.
Uniqueness
The unique combination of the fluorophenyl and tetrazole groups in ETHYL 3-{2-[5-(3-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H16FN5O3 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
ethyl 3-[[2-[5-(3-fluorophenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16FN5O3/c1-2-27-18(26)13-6-4-8-15(10-13)20-16(25)11-24-22-17(21-23-24)12-5-3-7-14(19)9-12/h3-10H,2,11H2,1H3,(H,20,25) |
InChI Key |
ZPOFWRXKNMGXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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